molecular formula C20H26ClN3O2S B2910783 2-(4-chlorophenoxy)-2-methyl-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one CAS No. 1428364-20-8

2-(4-chlorophenoxy)-2-methyl-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one

Cat. No.: B2910783
CAS No.: 1428364-20-8
M. Wt: 407.96
InChI Key: DPBUHGKUJANUQB-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a 4-chlorophenoxy group, a methyl-substituted propan-1-one backbone, and a piperidine ring linked to a (1-methyl-1H-imidazol-2-yl)thio)methyl substituent. The 4-chlorophenoxy moiety is a common pharmacophore in medicinal chemistry, known for enhancing binding affinity to biological targets through hydrophobic and halogen-bonding interactions . The piperidine ring contributes to conformational rigidity, while the imidazole-thioether group may influence metabolic stability and electronic properties compared to other heterocyclic systems .

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O2S/c1-20(2,26-17-6-4-16(21)5-7-17)18(25)24-11-8-15(9-12-24)14-27-19-22-10-13-23(19)3/h4-7,10,13,15H,8-9,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBUHGKUJANUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)CSC2=NC=CN2C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one is a complex organic molecule with potential biological activity. This article explores its biological properties, including receptor interactions, pharmacological effects, and structure-activity relationships (SAR), drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is C19H24ClN3OC_{19}H_{24}ClN_3O, featuring a piperidine moiety, a chlorophenoxy group, and an imidazole derivative. This structural complexity suggests potential interactions with various biological targets.

Table 1: Structural Components

ComponentDescription
Chlorophenoxy groupEnhances lipophilicity and receptor binding
Piperidine ringProvides structural rigidity and influences activity
Imidazole derivativePotential for interaction with biological receptors

Receptor Interactions

Research indicates that compounds with similar structural motifs often interact with dopamine receptors, particularly the D3 dopamine receptor. For instance, studies on related compounds have shown that modifications in the aryl ether and piperidine core significantly affect their selectivity and potency at these receptors .

Dopamine Receptor Activity :

  • Agonist Activity : Some derivatives exhibit selective agonistic behavior towards D3 receptors while showing minimal activity at D2 receptors, suggesting a therapeutic potential in neuropsychiatric disorders .
  • Inhibition Studies : The structure-activity relationship (SAR) analysis highlighted that specific substitutions can enhance receptor affinity and selectivity.

Case Studies

  • Neuroprotection : In vitro studies demonstrated that derivatives of this compound protect dopaminergic neurons from degeneration, which is crucial for conditions like Parkinson's disease .
  • Antimycobacterial Activity : Related compounds have been assessed for their efficacy against Mycobacterium tuberculosis, showing promising inhibitory concentrations. For example, a related chlorophenyl analog displayed an IC50 of 22 ± 3 μM against MenA, a target in the menaquinone biosynthesis pathway .

Table 2: Biological Activity Summary

Activity TypeCompoundIC50 (μM)Notes
D3 Receptor AgonismAnalog 1710 ± 150Selective for D3 over D2
NeuroprotectionAnalog 2Not specifiedProtects dopaminergic neurons
AntimycobacterialAnalog 322 ± 3Effective against M. tuberculosis

Structure-Activity Relationships (SAR)

The SAR studies conducted on similar compounds reveal that variations in the substituent groups significantly impact biological activity. Modifications to the piperidine core or the introduction of different halogens can alter potency and selectivity dramatically.

Key Findings from SAR Studies

  • Aryl Ether Modifications : Changing the aryl ether group enhances receptor binding affinity.
  • Piperidine Variations : Substitutions on the piperidine ring can lead to increased selectivity for specific receptor subtypes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name Core Structure Heterocyclic Substituent Piperidine/Piperazine Additional Features Reference
Target Compound Propan-1-one (1-Methyl-1H-imidazol-2-yl)thio Piperidine 4-Chlorophenoxy
2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one () Propan-1-one 4-Methylthiazole Piperazine Hydrochloride salt
1-(4-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one () Propan-1-one Tetrazole Piperazine Phenoxy group
1-(4-Chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one () Pyrrolidin-2-one Benzimidazole N/A 2-Methoxyphenoxy

Key Observations:

Heterocyclic Substituent: The target compound’s imidazole-thioether group differs from the thiazole in and the tetrazole in . Tetrazoles, with four nitrogen atoms, act as bioisosteres for carboxylates, enhancing solubility . The imidazole-thioether in the target compound may confer greater metabolic stability compared to thiazole derivatives due to reduced susceptibility to oxidative degradation .

Piperidine vs. Piperazine: The target compound uses a piperidine ring, whereas analogs in employ piperazine.

Substituent Effects: The 4-chlorophenoxy group in the target compound and is absent in , which uses a phenoxy group. The chlorine atom enhances lipophilicity and may improve membrane permeability .

Hypothetical Pharmacological Implications

  • Kinase Inhibition : The propan-1-one scaffold and aromatic heterocycles are common in kinase inhibitors (e.g., PI3K, MAPK). The imidazole-thioether could modulate selectivity compared to thiazole-containing analogs .
  • CNS Penetration: The piperidine ring and moderate lipophilicity (from 4-chlorophenoxy) may enhance blood-brain barrier permeability, positioning it as a candidate for neurological targets .

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